3-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methyl)-1,3-dihydro-2H-indol-2-one
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Description
3-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C20H15F3N2O2 and its molecular weight is 372.347. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The presence of a trifluoromethoxy group in its structure suggests that it may interact with its targets through electron withdrawing effects . This could potentially alter the electronic properties of the target molecules, leading to changes in their function .
Biochemical Pathways
The trifluoromethoxy group is known to influence the homo and lumo energy levels of molecules, which could potentially affect various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well-documented. Given the compound’s structure, it is likely to have good lipophilicity, which could potentially enhance its absorption and distribution. The presence of the trifluoromethoxy group may also influence its metabolic stability and excretion .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification. Based on its structure, it is possible that the compound could induce changes in the electronic properties of target molecules, potentially altering their function .
Properties
IUPAC Name |
3-[[1-[4-(trifluoromethoxy)phenyl]pyrrol-2-yl]methyl]-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)27-15-9-7-13(8-10-15)25-11-3-4-14(25)12-17-16-5-1-2-6-18(16)24-19(17)26/h1-11,17H,12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPPABOOANVXES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=CN3C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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